molecular formula C8H5BrN2O B1175258 early cysteine-labeled protein CAS No. 147955-31-5

early cysteine-labeled protein

Cat. No.: B1175258
CAS No.: 147955-31-5
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Description

Biochemical Properties of Cysteine in Protein Modification

Cysteine stands apart from the other nineteen common amino acids due to its distinctive sulfur-containing thiol side chain, which imparts exceptional chemical reactivity and functional versatility. Unlike methionine, which contains sulfur in a relatively unreactive thioether form, the thiol group of cysteine undergoes ionization to generate a negatively charged thiolate anion, significantly enhancing its nucleophilic character and reactivity toward electrophilic reagents.

The ionization behavior of cysteine is characterized by its acid dissociation constant, with typical protein cysteine residues exhibiting pKa values around 8.5 under unperturbed conditions. However, the protein environment can dramatically modulate these values, with reactive cysteine residues often displaying lowered pKa values due to protein environments that stabilize the thiolate anion. This stabilization commonly occurs through specific hydrogen-bond donors and electropositive local environments, while hydrophobic or electronegative environments tend to increase the pKa by destabilizing the negatively charged form.

The fundamental chemistry of cysteine modification involves the equilibrium between thiol and thiolate forms, as described by the Henderson-Hasselbalch equation. At physiological pH, the distribution between these species directly influences the reactivity profile of individual cysteine residues. The thiolate form exhibits superior nucleophilic character compared to the protonated thiol, making it the primary reactive species in protein modification reactions.

Experimental determination of cysteine pKa values employs various methodological approaches, including potentiometric pH titration as the gold standard, spectroscopic detection of absorbance differences around 240 nanometers, nuclear magnetic resonance detection of protonation state changes, and chemical reactivity assays. These measurements are crucial for understanding the modification potential of specific cysteine residues in target proteins.

The chemical modifications that cysteine undergoes extend beyond simple alkylation reactions to include sulfenylation, disulfide formation, formation of higher oxidation states, S-nitrosylation, persulfidation, and metallation. These diverse modification pathways reflect the adaptable nature of the sulfur atom, which can exist in multiple coordination states and oxidation levels while maintaining structural and functional integrity.

Properties

CAS No.

147955-31-5

Molecular Formula

C8H5BrN2O

Synonyms

early cysteine-labeled protein

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Protein-Protein Interaction Studies
    • Cysteine labeling is widely used to map protein-protein interactions. By introducing cysteine mutations into proteins, researchers can utilize chemical labeling to infer structural information about complexes formed in intrinsically disordered regions. For instance, a study demonstrated the use of cysteine scanning combined with chemical labeling to investigate interactions between the MazE and MazF proteins .
  • Fluorescent Tagging for Imaging
    • Early cysteine-labeled proteins are often employed in fluorescent tagging for live-cell imaging. By attaching fluorophores to cysteine residues, researchers can visualize protein localization and dynamics in real time. A systematic study showed that fluorogenic probes targeting cysteine residues allowed for effective fluorescent tagging of mitogen-activated protein kinases .
  • Mass Spectrometry and Proteomics
    • Cysteine labeling enhances mass spectrometry analysis by allowing the identification and quantification of specific proteins in complex mixtures. Efficient site-specific labeling protocols have been developed that facilitate high-throughput proteome analysis while maintaining protein functionality .
  • Therapeutic Targeting
    • The ability to selectively label cysteine residues also has implications in drug development, particularly in creating targeted therapies that can bind to specific proteins associated with diseases like cancer. For example, thiol-reactive probes can be designed to selectively target overexpressed cysteine residues on cancer cell surfaces .

Case Studies

Study Application Findings
Rao et al., 2013 Thiol LabelingDeveloped a biocompatible method for labeling protein thiols using a condensation reaction that enhanced fluorescence emission significantly.
Chattopadhyay et al., 2022 Protein Interaction MappingCombined cysteine scanning with chemical labeling to elucidate protein-protein interactions in disordered regions, demonstrating structural insights into complex formations.
Mukhopadhyay et al., 2008 Proteome AnalysisIntroduced a rapid procedure for cysteine labeling that improved specificity and efficiency in mass spectrometry applications, achieving coupling efficiencies of 70-90%.
Zhang et al., 2020 Therapeutic ApplicationsExplored the use of cysteine-directed probes for selective targeting in therapeutic contexts, highlighting their potential in drug design against cancer cells.

Comparison with Similar Compounds

Mammalian Metallothioneins (MTs)

Mammalian MTs are cysteine-rich proteins (~30% cysteine residues) that bind heavy metals (e.g., Zn²⁺, Cd²⁺) for detoxification and oxidative stress mitigation . Unlike EcMt, which is expressed during specific developmental stages, mammalian MTs are stress-inducible and ubiquitously present across tissues. Structural differences include distinct cysteine cluster arrangements: plant MTs like EcMt have unique cysteine motifs optimized for developmental signaling rather than metal storage .

Key Functional Contrasts :

  • EcMt : ABA-mediated pollen embryogenesis, germination .
  • Mammalian MTs : Heavy metal detoxification, ROS scavenging .

Other Plant Metallothioneins and Cysteine-Rich Proteins

Plant MTs are categorized into four subfamilies (MT1–MT4), with EcMt belonging to a specialized group activated during early development. For example, OsMT2b in rice shares functional overlap with EcMt in ABA signaling but differs in expression patterns . Another cysteine-rich protein, the glycine-rich protein 2B (Bol016003), interacts with ABA but lacks metal-binding capacity, highlighting functional diversification among cysteine-rich plant proteins .

Gluten Proteins (Low Cysteine Counterpart)

Gluten proteins in wheat contain only ~2.2 mol% cysteine, limiting their utility in disulfide bond formation and proteomic analyses. This low cysteine content contrasts sharply with EcMt, underscoring EcMt’s unique role in early developmental cysteine allocation .

Research Findings and Functional Implications

  • Developmental Regulation : EcMt expression is upregulated during wheat germination and pollen embryogenesis, linked to ABA and calcium signaling .
  • Proteomic Utility: EcMt’s cysteine density makes it a candidate for novel labeling strategies, such as near-infrared dyes (e.g., DY-680) or meso-chloro-substituted cyanine dyes .

Data Tables

Table 1: Structural and Functional Comparison

Protein/Compound Cysteine Content Primary Function Organism Key References
Early Cysteine-Labeled Protein (EcMt) High (20–25% of nascent Cys) ABA signaling, developmental regulation Triticum aestivum
Mammalian Metallothionein ~30% Cys residues Metal detoxification, ROS scavenging Mammals
Gluten Proteins ~2.2 mol% Cys Structural role in dough Triticum aestivum
SSL-Labeled Proteins 1–2 engineered Cys Fluorescence tracking, proteomics Synthetic systems

Table 2: Methodological Comparisons

Technique Target Cysteines Efficiency/Application Limitations References
Solid State-Based Labeling (SSL) Engineered or native 65–90% efficiency for single-molecule studies Requires reduced proteins
cysTMT Reagents Native Multiplexed quantitation (2–6 plex) Limited to cysteine-containing peptides
DY-680/DY-780 Maleimide Native Femtogram-level detection in 2D gels Requires co-migration with unlabeled proteins

Preparation Methods

Solid-State Based Labeling (SSL) for Oxidation-Resistant Conjugation

Solid-state labeling (SSL) addresses the persistent challenge of cysteine oxidation during protein modification. Traditional solution-phase labeling requires rapid processing after reduction to prevent disulfide bond reformation, but SSL circumvents this by conducting reactions on proteins in a dehydrated state. In this method, inclusion bodies containing the target protein are first reduced with dithiothreitol (DTT) and then lyophilized . The dried protein is reacted with maleimide-conjugated dyes (e.g., Alexa Fluor 488 or Cy3B) at a 1:5 molar ratio in a phosphate buffer (pH 7.0) for 30 minutes at room temperature . Post-labeling, excess dye is removed via size-exclusion chromatography.

SSL achieves coupling efficiencies of 70–90% with >95% specificity, as validated by UV/vis spectroscopy and fluorescence assays . For example, labeling the transcription factor σ70 (A59C mutant) with Cy3B-maleimide yielded a labeled protein that retained DNA-binding activity, confirming minimal functional disruption . A critical advantage of SSL is its compatibility with proteins prone to aggregation in solution, such as membrane-associated receptors. However, the requirement for inclusion body preparation limits its use to proteins expressible in bacterial systems.

Maleimide-Cysteine Chemistry for Single-Molecule Tethering

Maleimide-thiol reactions remain the gold standard for site-specific protein labeling due to their rapid kinetics and high specificity. The LUMICKS Protein Labeling and Tethering Kit exemplifies this approach, enabling the attachment of DNA handles to cysteine residues for optical tweezers experiments . Key steps include:

  • Conjugation : A 20 μM protein solution in 40 mM phosphate buffer (pH 7.5) is reduced with tris(2-carboxyethyl)phosphine (TCEP) and reacted with maleimide-modified DNA oligos (1:1 molar ratio) for 2 hours at room temperature .

  • Purification : Unreacted oligos are removed via affinity chromatography (Ni-NTA for His-tagged proteins).

  • Annealing : The protein-oligo conjugate is hybridized to 529 bp or 1506 bp DNA handles functionalized with digoxigenin and biotin.

This method achieves >80% labeling efficiency when using proteins with ≥90% purity and avoids DTT, which inhibits maleimide reactivity . A comparative analysis of SSL and maleimide-based labeling is provided in Table 1.

Table 1: Comparison of SSL and Maleimide-Cysteine Labeling

ParameterSSL Maleimide-Cysteine
Reaction Time30 min2 hours
Efficiency70–90%>80%
Buffer RequirementsLyophilized protein40 mM phosphate, pH 7.5
Compatible TagsNone requiredHis/GST
ApplicationsAggregation-prone proteinsSingle-molecule studies

Fluorogenic Probes with Vinyl Sulfone-Cyclooctyne Tags

Vinyl sulfone-cyclooctyne tags enable sequential labeling of cysteine residues, combining thiol selectivity with bioorthogonal click chemistry. In a study by Smith et al., mitogen-activated protein kinases (MAPKs) were labeled using two strategies :

  • Direct Labeling : Proteins were incubated with vinyl sulfone-cyclooctyne probes (10 μM) in Tris-HCl (pH 8.0) for 1 hour.

  • Sequential Labeling : A vinyl sulfone linker was first conjugated to cysteine, followed by strain-promoted azide-alkyne cycloaddition (SPAAC) with a fluorogenic azide.

Capillary zone electrophoresis revealed that direct labeling achieved 85% efficiency for solvent-accessible cysteines (e.g., Cys156 in p38 MAPK), while buried residues (e.g., Cys119) required denaturing conditions . The sequential approach reduced nonspecific labeling by 40% compared to direct methods, making it preferable for structurally sensitive proteins.

Evolutionary-Guided Cysteine Engineering

Proteins with multiple endogenous cysteines pose challenges for site-specific labeling. To address this, Baker et al. developed REP-X (Replacement at Endogenous Positions from eXtant sequences), a webapp that identifies evolutionarily tolerated cysteine substitutions . Using this tool, the group engineered a cysteine-less mutant of a methanogenic archaeal chaperonin by replacing Cys54 and Cys112 with serine and alanine, respectively. The mutant retained 92% of the wild-type ATPase activity and exhibited improved thermostability (Tm = 78°C vs. 72°C) .

This approach is particularly valuable for proteins where cysteine mutagenesis disrupts folding or function. By leveraging natural sequence diversity, REP-X minimizes trial-and-error mutagenesis and accelerates the production of labeling-ready variants.

Proximity-Dependent Labeling with Calcium-Activated Probes

Proximity-dependent labeling techniques, such as SIBLing (Sulfhydryl-Inhibition-Based Labeling), enable mapping of protein-protein interactions in live cells. In a study of peptidylarginine deiminase 2 (PAD2), SIBLing identified 37 calcium-dependent interactors within 5 minutes, compared to 12–18 hours required for BioID . The protocol involves:

  • Treating cells with 1 mM calcium chloride to activate PAD2.

  • Adding a cell-permeable, cysteine-reactive probe (5 μM) for 5 minutes.

  • Quenching with 10 mM iodoacetamide and analyzing labeled proteins via LC-MS/MS.

Notably, SIBLing enriched 52 proteins overlapping with BioID2 datasets, validating its efficacy . This method is ideal for transient or weak interactions that traditional pull-down assays may miss.

Radiofluorination via Tetrazine Ligation

Site-specific 18F labeling of cysteine-containing proteins enables positron emission tomography (PET) imaging with high specific activity. Liu et al. demonstrated this using a two-step protocol :

  • Conjugation : VEGF-SH (6 μM) was reacted with a tetrazine-maleimide probe (100 μM) in PBS (pH 7.4) for 10 minutes.

  • Click Reaction : The tetrazine-functionalized protein was labeled with 18F-trans-cyclooctene (1.5 GBq) for 5 minutes.

This method achieved a radiochemical yield of 75% and a specific activity of 1.8 GBq/μmol, sufficient for in vivo tumor imaging . The short synthesis time (<15 minutes) minimizes isotope decay losses, addressing a major limitation of conventional 18F-labeling techniques.

Patent Overview: 2-Cyano Benzothiazole Labeling System

A patented cysteine labeling system employs 2-cyano benzothiazole (CBT) derivatives for one-step N-terminal modification . The CBT core reacts selectively with N-terminal cysteines under mild conditions (pH 6.5–7.5, 25°C), forming a stable thiazoline ring. For example, labeling the N-terminus of ubiquitin (Cys1) with a CBT-fluorescein conjugate achieved 95% conversion in 30 minutes . This system is advantageous for proteins lacking internal cysteines but requires precise control of N-terminal sequence.

Q & A

Basic Research Questions

Q. How can researchers optimize cysteine labeling efficiency while minimizing non-specific modifications in early cysteine-labeled proteins?

  • Methodological Answer : Use maleimide-based reagents under controlled pH (6.5–7.5) and reducing conditions to ensure selective thiol reactivity. Pre-treat proteins with reducing agents (e.g., TCEP) to reduce disulfide bonds, and remove excess reagents via size-exclusion chromatography. Validate specificity using SDS-PAGE or mass spectrometry to confirm single-site labeling .

Q. What are the best practices for validating site-specific labeling in cysteine-rich proteins like plant metallothioneins?

  • Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) to map labeled peptides, focusing on cysteine-containing regions. Use isotopic labeling (e.g., ICAT) for quantitative validation. For plant metallothioneins, prioritize analysis of conserved cysteine-rich domains and compare with unlabeled controls to confirm site occupancy .

Q. How can SDS-PAGE be leveraged to troubleshoot incomplete labeling of cysteine residues?

  • Methodological Answer : Resolve labeled and unlabeled protein bands using SDS-PAGE under non-reducing conditions. Stain with Coomassie or fluorescent dyes (e.g., Cy5) to visualize labeling efficiency. A shift in molecular weight or fluorescence intensity indicates successful modification. Repeat labeling with adjusted molar ratios (dye:protein) if bands overlap .

Advanced Research Questions

Q. How do redox-active cysteine residues in early cysteine-labeled proteins complicate proteome-wide analysis, and what strategies mitigate these challenges?

  • Methodological Answer : Redox-sensitive cysteines can undergo unintended oxidation during labeling. Use in situ trapping agents (e.g., iodoTMT) to stabilize thiol states before labeling. Combine with OxiCAT or SPEAR protocols to simultaneously quantify redox modifications and protein expression. Note that affinity-based peptide enrichment may sacrifice expression data; compensate by integrating label-free quantification .

Q. What experimental designs enable quantitative comparison of cysteine-labeled protein dynamics across multiple biological conditions?

  • Methodological Answer : Implement multiplexed ICAT labeling with isotopic tags (e.g., light/heavy isotopes) for paired samples. After tryptic digestion, analyze peptides via LC-MS/MS and quantify using VISTA or MaxQuant software. Normalize data against internal standards (e.g., spiked-in labeled proteins) to correct for technical variability. Validate with orthogonal methods like Western blotting .

Q. How can near-infrared (NIR) fluorescent dyes improve in vivo tracking of early cysteine-labeled proteins, and what are their limitations?

  • Methodological Answer : Meso-chloro-substituted heptamethine cyanine dyes (e.g., IR-780) enable NIR imaging with deep tissue penetration. Conjugate via cysteine-specific alkylation at neutral pH. Limitations include potential quenching in acidic environments (e.g., lysosomes) and steric hindrance in densely folded proteins. Validate functionality using in vitro activity assays post-labeling .

Q. What computational tools are critical for resolving ambiguities in cysteine-labeled peptide identification from high-resolution mass spectrometry data?

  • Methodological Answer : Use SEQUEST or Andromeda for peptide-spectrum matching, filtering results by mass accuracy (<5 ppm) and cysteine-specific fragment ions. Apply machine learning tools (e.g., Percolator) to reduce false discovery rates. For low-abundance peptides, leverage spectral libraries from prior experiments .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies between cysteine labeling efficiency reported by SDS-PAGE and mass spectrometry?

  • Methodological Answer : SDS-PAGE may overestimate efficiency due to dye-protein interactions unrelated to labeling. Cross-validate using quantitative MS with isotopic internal standards. Investigate non-covalent dye binding via competitive assays (e.g., excess free cysteine) .

Q. Why do some cysteine residues in early-labeled proteins remain unmodified despite optimal reaction conditions?

  • Methodological Answer : Buried or disulfide-bonded cysteines may resist labeling. Perform partial denaturation with urea (2–4 M) or use cysteine-specific reducing agents (e.g., tris(2-carboxyethyl)phosphine). For disulfides, pre-treat with DTT followed by rapid buffer exchange to maintain reduced thiols .

Tables

Table 1 : Comparison of Cysteine Labeling Strategies

MethodSpecificityApplicationsLimitationsReferences
Maleimide ChemistryHighIn vitro tracking, activity assayspH sensitivity, thiol oxidation
ICAT Isotope TaggingModerateQuantitative proteomicsLimited to cysteine-containing peptides
NIR FluorophoresHighIn vivo imagingQuenching in acidic organelles

Table 2 : Key Metrics for Cysteine-Labeled Protein Analysis

MetricOptimal RangeAnalytical Method
Labeling Efficiency>90%SDS-PAGE, LC-MS/MS
Site OccupancySingle-site confirmedTandem MS/MS
Redox StabilityΔMass <1 Da (oxidation)High-res MS (FT-ICR)

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